molecular formula C12H15BrO2 B097501 2-[(4-Bromophenyl)methoxy]oxane CAS No. 17100-68-4

2-[(4-Bromophenyl)methoxy]oxane

Cat. No. B097501
CAS RN: 17100-68-4
M. Wt: 271.15 g/mol
InChI Key: QQDHNPZEXZGTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)methoxy]oxane, also known as BMOX, is a chemical compound that belongs to the class of oxanes. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMOX has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2-[(4-Bromophenyl)methoxy]oxane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. 2-[(4-Bromophenyl)methoxy]oxane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.

Biochemical And Physiological Effects

2-[(4-Bromophenyl)methoxy]oxane has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(4-Bromophenyl)methoxy]oxane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 2-[(4-Bromophenyl)methoxy]oxane has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its wide range of biological activities. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have potential therapeutic applications for a variety of diseases, which makes it a promising candidate for drug development. However, one of the limitations of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its potential toxicity. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-Bromophenyl)methoxy]oxane. One area of research is the development of 2-[(4-Bromophenyl)methoxy]oxane analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-[(4-Bromophenyl)methoxy]oxane. Finally, further studies are needed to determine the safety and efficacy of 2-[(4-Bromophenyl)methoxy]oxane in human clinical trials.

Synthesis Methods

The synthesis of 2-[(4-Bromophenyl)methoxy]oxane involves several steps. The starting material for the synthesis is 4-bromoanisole, which is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened by treatment with methanol to form 2-[(4-Bromophenyl)methoxy]oxane.

Scientific Research Applications

2-[(4-Bromophenyl)methoxy]oxane has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 2-[(4-Bromophenyl)methoxy]oxane has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

17100-68-4

Product Name

2-[(4-Bromophenyl)methoxy]oxane

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2

InChI Key

QQDHNPZEXZGTEL-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)Br

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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